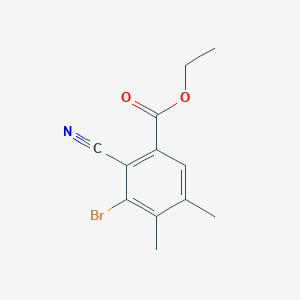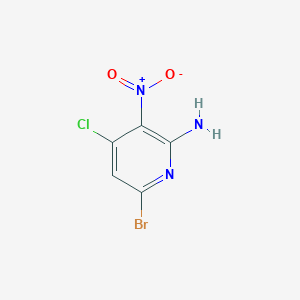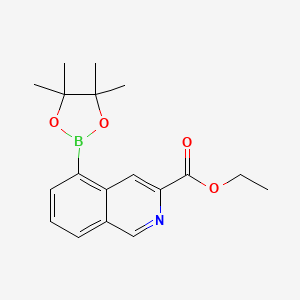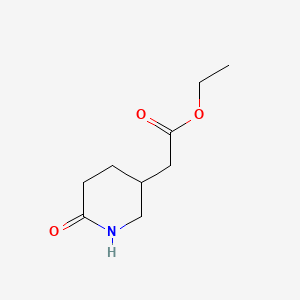
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoropyridyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoropyridyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced fluoropyridyl derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridyl group enhances its binding affinity, while the triazole ring provides stability and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the fluoropyridyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C7H6FN5 |
|---|---|
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
5-(3-fluoropyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6FN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChI-Schlüssel |
OQSQMWGTGGUEOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C2=NC(=NN2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)








![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)


